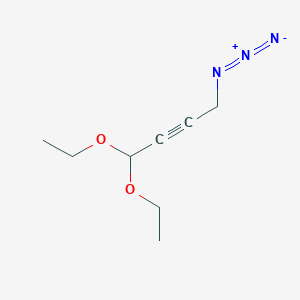

4-Azido-1,1-diethoxybut-2-yne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

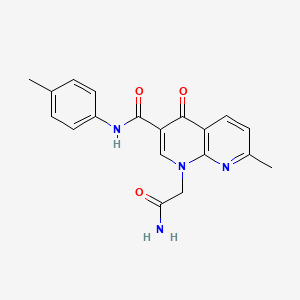

4-Azido-1,1-diethoxybut-2-yne is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a highly reactive compound that can be used in various chemical reactions, making it a valuable tool for researchers.

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 4-Azido-1,1-diethoxybut-2-yne, focusing on six unique applications:

Synthesis of Heterocycles

4-Azido-1,1-diethoxybut-2-yne is a valuable intermediate in the synthesis of various heterocyclic compounds. Its azido group can participate in [3+2] cycloaddition reactions, leading to the formation of triazoles and other nitrogen-containing heterocycles . These heterocycles are crucial in medicinal chemistry for developing new pharmaceuticals and agrochemicals.

Click Chemistry

The azido group in 4-Azido-1,1-diethoxybut-2-yne makes it an excellent candidate for click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is widely used in bioconjugation, polymer science, and material science to create stable and functionalized molecules with high efficiency and specificity.

Photochemical Applications

4-Azido-1,1-diethoxybut-2-yne can be used in photochemical applications due to its ability to generate nitrenes upon UV irradiation . These nitrenes can insert into C-H and N-H bonds, making it useful for surface modification and the development of photoactive materials.

Development of Functional Materials

The compound is used in the development of functional materials, such as polymers and dendrimers. Its azido group allows for easy incorporation into polymer backbones, enabling the creation of materials with specific properties, such as enhanced thermal stability, conductivity, or biocompatibility .

Bioconjugation and Labeling

In biochemistry, 4-Azido-1,1-diethoxybut-2-yne is employed for bioconjugation and labeling of biomolecules. The azido group can react with alkyne-functionalized probes or tags, facilitating the study of protein interactions, cellular processes, and the development of diagnostic tools .

Drug Discovery and Development

The compound’s ability to form triazoles through click chemistry makes it valuable in drug discovery and development. Triazoles are known for their stability and bioactivity, and incorporating them into drug candidates can enhance their pharmacokinetic and pharmacodynamic properties .

These applications highlight the versatility and importance of 4-Azido-1,1-diethoxybut-2-yne in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!

Molecules | Free Full-Text | Azides in the Synthesis of Various Heterocycles

Propiedades

IUPAC Name |

4-azido-1,1-diethoxybut-2-yne |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-12-8(13-4-2)6-5-7-10-11-9/h8H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZPQHLWSPCHGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#CCN=[N+]=[N-])OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-1,1-diethoxybut-2-yne | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2727796.png)

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide](/img/structure/B2727798.png)

![4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2727801.png)

![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B2727804.png)

![Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2727805.png)

![6-Bromo-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B2727811.png)